molecular formula C9H12FNO B1400505 [(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine CAS No. 1229041-28-4

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine

Cat. No.: B1400505
CAS No.: 1229041-28-4
M. Wt: 169.2 g/mol
InChI Key: BUCGHUSDCUYYAG-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound that features a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of (3-Fluoro-2-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(3-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-2-methoxyphenyl)methylamine
  • (3-Fluoro-2-methoxyphenyl)methylamine
  • (3-Fluoro-2-methoxyphenyl)methylamine

Uniqueness

(3-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGHUSDCUYYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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